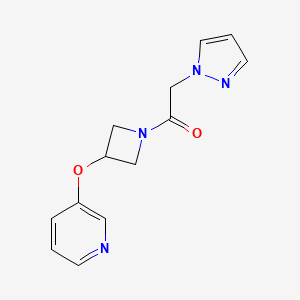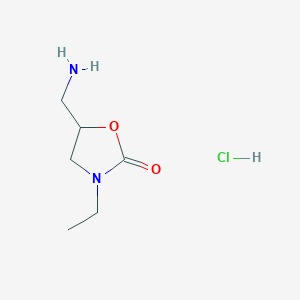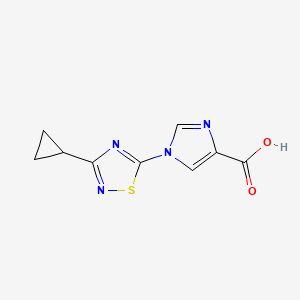
2-(1H-pyrazol-1-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-pyrazol-1-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, also known as Compound A, is a synthetic molecule that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Overview of Heterocyclic Compounds in Scientific Research
Heterocyclic compounds, including those with pyrazole, pyridine, and azetidine moieties, play a crucial role in various scientific research applications due to their versatile chemical and biological properties. These compounds serve as fundamental structures for the development of pharmaceuticals, materials science, and as ligands in catalysis. The following paragraphs detail specific areas of application based on the structural motifs similar or related to the compound of interest.
Medicinal Chemistry and Drug Design
Research on compounds such as pyrazolo[1,5-a]pyrimidines highlights their significance as privileged structures in drug discovery, exhibiting a wide range of medicinal properties including anticancer, anti-infectious, and anti-inflammatory activities (Cherukupalli et al., 2017). Similarly, pyrazolo[3,4-d]pyrimidines have shown therapeutic significance in central nervous system disorders, cardiovascular diseases, and cancer, showcasing the potential of heterocyclic compounds in medicinal chemistry (Chauhan & Kumar, 2013).
Catalysis and Synthesis
Heterocyclic compounds are pivotal in catalysis, serving as ligands to create complex catalysts for synthetic transformations. For instance, compounds with pyrazole-pyridine or pyrazine ligands have been utilized in the synthesis and magnetic properties of iron(II) spin crossover complexes, demonstrating their utility in material science and catalysis (Olguín & Brooker, 2011).
Antioxidant and Anti-inflammatory Applications
The study of coumarins, another class of heterocyclic compounds, has revealed their potent antioxidant and anti-inflammatory properties, underscoring the importance of heterocyclic chemistry in developing agents to combat oxidative stress and inflammation (Zhu & Jiang, 2018).
Eigenschaften
IUPAC Name |
2-pyrazol-1-yl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-13(10-17-6-2-5-15-17)16-8-12(9-16)19-11-3-1-4-14-7-11/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSVFKGSVXBSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC=N2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(3,5-dimethylbenzoyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2422881.png)
![methyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2422884.png)


![2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide](/img/structure/B2422887.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)picolinamide](/img/structure/B2422892.png)
![Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2422893.png)

![9-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2422897.png)
![4-azepan-1-yl-N-(3-ethylphenyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2422898.png)